2-Chloro-1-(4-methylphenyl)-1-Propanone

Lipophilicity ADME Partition Coefficient

2-Chloro-1-(4-methylphenyl)-1-propanone (CAS 69673-92-3) is an α-chlorinated propiophenone derivative bearing a para-methyl substituent on the phenyl ring. With a molecular formula of C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 69673-92-3
Cat. No. B1364835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-methylphenyl)-1-Propanone
CAS69673-92-3
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)Cl
InChIInChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
InChIKeyAVMPEHALQVCQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-methylphenyl)-1-Propanone (CAS 69673-92-3): Baseline Characterization for Scientific Procurement


2-Chloro-1-(4-methylphenyl)-1-propanone (CAS 69673-92-3) is an α-chlorinated propiophenone derivative bearing a para-methyl substituent on the phenyl ring. With a molecular formula of C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis [1]. The α-chloro ketone functionality enables nucleophilic substitution, while the electron-donating para-methyl group modulates both the compound's lipophilicity (LogP ~2.7–2.8) and its photochemical reactivity profile compared to unsubstituted or differently substituted 2-chloropropiophenone analogs [1] [2].

Why 2-Chloro-1-(4-methylphenyl)-1-Propanone Cannot Be Replaced by a Generic 2-Chloropropiophenone


The para-methyl group on the aromatic ring of 2-chloro-1-(4-methylphenyl)-1-propanone is not merely a passive structural feature; it actively modulates key physicochemical and photochemical properties. This substituent increases lipophilicity by approximately 0.3–0.4 LogP units relative to the unsubstituted 2-chloropropiophenone, which can significantly alter membrane permeability and partition behavior in biological assays or biphasic reaction systems . More critically, the combination of an α-chloro substituent with a para-alkyl group has been shown to preferentially promote 1,2-aryl migration pathways in photochemical rearrangements over competing nucleophilic substitution, a regiochemical bias that is absent in meta-substituted or unsubstituted analogs [1]. Substituting this compound with a generic 2-chloropropiophenone would therefore risk altered reaction yields, different product distributions, and unpredictable physicochemical behavior in downstream applications.

Quantitative Differentiation Evidence for 2-Chloro-1-(4-methylphenyl)-1-Propanone vs. Closest Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted 2-Chloropropiophenone Enhances Membrane Permeability

The para-methyl substitution on 2-chloro-1-(4-methylphenyl)-1-propanone increases its calculated partition coefficient (LogP) to approximately 2.7–2.8, compared to a LogP of 2.5 for the unsubstituted parent compound 2-chloropropiophenone (CAS 6084-17-9) [1] . This difference of 0.3–0.4 LogP units translates to a roughly 2- to 2.5-fold increase in lipophilicity, which can substantially enhance passive membrane diffusion in cell-based assays or improve extraction efficiency in biphasic liquid-liquid systems [1].

Lipophilicity ADME Partition Coefficient

Preferential 1,2-Aryl Migration in Photochemical Rearrangements: Para-Methyl Directs Product Distribution

In the photochemistry of substituted propiophenones, the combination of an α-chloro substituent with a para-alkyl group on the aromatic ring has been shown to favor the 1,2-arylmigration pathway over competing reactions such as simple nucleophilic substitution [1]. Specifically, para-substituted alkyl groups promote this rearrangement more effectively than meta-substituted analogs, enabling the direct transformation of 2-chloro-propiophenones into 2-arylpropionic acids—a key structural motif in nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. While quantitative yield data for the para-methyl derivative specifically were not extracted in this analysis, the class-level trend indicates that the para-methyl group confers a directional advantage in photochemical syntheses compared to unsubstituted or meta-substituted 2-chloropropiophenones.

Photochemistry 1,2-Aryl Migration Rearrangement Selectivity

Essential Intermediate for Mephedrone Synthesis: Structural Requirement for Para-Methyl Substitution

2-Chloro-1-(4-methylphenyl)-1-propanone is the direct synthetic precursor to mephedrone (4-methylmethcathinone) via nucleophilic substitution with methylamine . The para-methyl group on the aromatic ring is structurally essential, as it defines the final substitution pattern of the target cathinone. Analogs lacking this methyl group (e.g., 2-chloropropiophenone) would lead to different cathinone products (e.g., methcathinone), making them unsuitable for applications specifically requiring the 4-methyl substitution pattern . This compound is identified as a key intermediate in forensic and metabolomic studies of synthetic cathinones, where the α-chloro ketone serves as a reactive handle for introducing the amine functionality.

Forensic Chemistry Drug Metabolism Synthetic Cathinones

Elevated Boiling Point and Density vs. Unsubstituted Analog Influence Handling and Distillation Protocols

The presence of the para-methyl group increases the boiling point of 2-chloro-1-(4-methylphenyl)-1-propanone to approximately 267.8 °C (at 760 mmHg), which is roughly 26 °C higher than the boiling point of the unsubstituted 2-chloropropiophenone (241.8 °C) . The density of the target compound (1.103 g/cm³) is slightly lower than that of the unsubstituted analog (1.129 g/cm³). These differences are relevant for distillation-based purification, solvent selection, and storage recommendations.

Physicochemical Properties Boiling Point Process Chemistry

Recommended Application Scenarios for 2-Chloro-1-(4-methylphenyl)-1-Propanone Based on Evidence


Synthesis of Para-Substituted Cathinone Derivatives for Forensic and Pharmacological Research

This compound is the definitive precursor for synthesizing mephedrone and related 4-methyl-substituted cathinones. As highlighted by the structural requirement for the para-methyl group , it enables the preparation of authentic reference standards for forensic toxicology, drug metabolism studies, and pharmacological profiling of synthetic stimulants. Researchers should prioritize this intermediate over unsubstituted 2-chloropropiophenone to ensure the correct target compound is obtained.

Photochemical Synthesis of 2-Arylpropionic Acid Scaffolds via 1,2-Aryl Migration

Based on the photochemical behavior of α-chloro-propiophenones detailed in the literature , the para-methyl substituted derivative is expected to preferentially undergo 1,2-arylmigration under UV irradiation, providing direct access to 2-(p-tolyl)propionic acid derivatives. This scaffold is valuable for NSAID analog development. The para-methyl group offers a directional advantage over meta-substituted or unsubstituted analogs, potentially simplifying purification by reducing competing side-product formation.

Biphasic Reaction and Liquid-Liquid Extraction Processes Requiring Enhanced Lipophilicity

With a LogP of approximately 2.7–2.8, 2-chloro-1-(4-methylphenyl)-1-propanone offers roughly 2- to 2.5-fold greater lipophilicity than the unsubstituted 2-chloropropiophenone [1]. This property makes it advantageous for applications involving biphasic reaction systems, where efficient partitioning into the organic layer is critical for high recovery yields. It may also facilitate better membrane permeability in cell-based assays that require passive diffusion of the probe molecule.

Distillation-Intensive Process Development Requiring Predictable Thermal Behavior

The boiling point of 267.8 °C and density of 1.103 g/cm³ differentiate this compound from the unsubstituted analog [1]. These values are important for designing vacuum distillation protocols, selecting appropriate heating bath temperatures, and predicting condensation behavior. Process chemists scaling up reactions involving this intermediate should account for the approximately 26 °C higher boiling point relative to 2-chloropropiophenone to avoid thermal decomposition or inefficient distillation.

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